In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Chloro-4-methoxybenzo[d]isoxazole
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Chloro-4-methoxybenzo[d]isoxazole
Executive Summary
The benzo[d]isoxazole heterocycle is a privileged scaffold in modern medicinal chemistry, heavily utilized in the development of antipsychotics, oncology therapeutics, and novel antimicrobials[1][2]. Within this class, 3-Chloro-4-methoxybenzo[d]isoxazole (CAS 1352893-38-9) serves as a highly functionalized, electrophilic building block[3]. The strategic placement of a labile chlorine atom at the C3 position, juxtaposed with the electron-donating methoxy group at C4, creates a unique electronic environment. This guide dissects the physicochemical properties, process-scale synthetic methodologies, and advanced pharmacological applications of this critical intermediate.
Physicochemical Properties & Structural Dynamics
The reactivity of 3-chloro-4-methoxybenzo[d]isoxazole is governed by the fused aromatic system. The C3-chlorine acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the C4-methoxy group exerts both steric hindrance and mesomeric electron donation, which modulates the electrophilicity of the isoxazole ring[4].
Below is a consolidated physicochemical profile based on the properties of the core 3-chlorobenzisoxazole class:
| Property | Value / Description |
| Chemical Name | 3-Chloro-4-methoxybenzo[d]isoxazole |
| CAS Registry Number | 1352893-38-9 |
| Molecular Formula | C8H6ClNO2 |
| Molecular Weight | 183.59 g/mol |
| Core Scaffold | Benzisoxazole (Heterobicyclic) |
| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C. Must be protected from moisture to prevent premature hydrolysis[5]. |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, THF, NMP); sparingly soluble in water[1]. |
Synthetic Methodologies & Core Reactivity
The de novo synthesis of functionalized 3-chlorobenzisoxazoles involves a carefully controlled sequence of cyclization and halogenation[4].
Process Chemistry Insight: Historically, the chlorination of 3-hydroxybenzo[d]isoxazole utilizing neat phosphorus oxychloride (POCl3) required elevated temperatures (>100°C) and generated hazardous degradation products[6]. Advanced process development has demonstrated that the addition of phosphoric acid (H3PO4) to the POCl3 matrix creates a homogeneous reaction environment. This critical adjustment allows the chlorination to proceed efficiently at significantly lower temperatures, thereby suppressing side reactions and improving the safety profile of the scale-up[6].
Once the C3-chlorine is installed, the molecule is primed for SNAr. However, coupling bulky or deactivated nucleophiles to the 3-position can be notoriously difficult, often requiring temperatures exceeding 130°C and suffering from poor reproducibility due to trace water[6]. To circumvent this, modern methodologies employ fluoride-promoted SNAr in the presence of a phase-transfer catalyst (PTC). The fluoride ion activates the nucleophile and facilitates the displacement of the rigid chloride, drastically lowering the activation energy barrier[6][7].
Figure 1: Synthetic workflow for 3-Chloro-4-methoxybenzo[d]isoxazole and subsequent SNAr functionalization.
Experimental Protocol: Self-Validating Fluoride-Promoted SNAr
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following procedure details the coupling of 3-chloro-4-methoxybenzo[d]isoxazole with a secondary amine using fluoride catalysis[6][7].
Step 1: Reagent Preparation & Dehydration
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Action: Dry Potassium Fluoride (KF) under vacuum at 120°C for 4 hours.
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Causality: Trace water will outcompete the amine, leading to the hydrolysis of the starting material back to the 3-hydroxybenzisoxazole dead-end.
Step 2: Reaction Assembly
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Action: In an oven-dried flask under Argon, dissolve 3-chloro-4-methoxybenzo[d]isoxazole (1.0 eq) and the target amine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add the dried KF (3.0 eq) and Tetrabutylammonium Bromide (TBAB, 0.1 eq).
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Causality: TBAB acts as a phase-transfer catalyst, solubilizing the insoluble fluoride ions into the organic NMP phase, enabling the formation of the highly reactive "naked" fluoride complex that drives the SNAr mechanism.
Step 3: Execution & In-Process Validation
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Action: Heat the mixture to 90°C. Monitor via LC-MS and TLC (Hexanes:EtOAc 7:3) every 2 hours.
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Validation Checkpoint: The reaction is self-validating when the UV-active starting material spot (typically Rf ~0.6) completely disappears, replaced by a lower-mobility product spot (Rf ~0.3). LC-MS should confirm the absence of the [M+H]+ 184 peak and the appearance of the target mass.
Step 4: Quench & Workup
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Action: Cool to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.
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Causality: NMP is notoriously difficult to remove; washing with aqueous LiCl efficiently partitions the NMP into the aqueous phase, ensuring high purity of the crude organic extract.
Applications in Advanced Drug Discovery
The functionalized benzo[d]isoxazole scaffold has demonstrated profound utility across diverse therapeutic areas, moving far beyond traditional antipsychotic applications:
A. HIF-1α Inhibition in Oncology
Hypoxia-inducible factor 1α (HIF-1α) is a critical transcription factor driving tumor angiogenesis and metastasis. Recent structure-activity relationship (SAR) studies have identified benzo[d]isoxazole derivatives as highly potent inhibitors of HIF-1α transcription. Specific analogues have achieved IC50 values as low as 24 nM in cell-based assays, effectively downregulating downstream oncogenes such as VEGF and PDK1 without inducing broad cytotoxicity[2].
B. BET Bromodomain Modulation
The scaffold has been successfully optimized to selectively bind the BRD4(1) bromodomain (Kd ~81 nM). By occupying the acetyl-lysine binding pocket, these benzo[d]isoxazole inhibitors suppress the expression of the androgen receptor (AR) and MYC. This provides a targeted, highly effective therapeutic strategy for castration-resistant prostate cancer (CRPC)[8].
C. Ribosomal Translational Fidelity (Antimicrobial)
In a breakthrough for antimicrobial research, benzo[d]isoxazole-4,7-diones have been identified as a novel class of molecules that bind to the 30S ribosomal protein S5 (RpS5) in mycobacteria. By enhancing translational fidelity and reducing mistranslation at glutamine/asparagine codons, these compounds reverse bacterial tolerance to rifampicin. Remarkably, they achieve this without inhibiting the overall rate of protein synthesis—challenging the traditional "speed-accuracy trade-off" paradigm in molecular biology[9][10].
Figure 2: Modulation of the HIF-1α signaling pathway by benzo[d]isoxazole derivatives.
References
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ACS Medicinal Chemistry Letters. "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors." ACS Publications. URL:[Link]
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Journal of Medicinal Chemistry. "Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)." ACS Publications. URL:[Link]
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bioRxiv. "Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity." Cold Spring Harbor Laboratory. URL:[Link]
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Organic Process Research & Development. "Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling." ACS Publications. URL:[Link]
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Tetrahedron Letters. "Preparation of 3-(4-Pyridinylamino)-1,2-Benzisoxazoles via a Nucleophilic Aromatic Substitution Reaction." ScienceDirect. URL:[Link]
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